molecular formula C10H7N3OS B1278967 5-(1-Benzofuran-2-yl)-1,3,4-thiadiazol-2-amine CAS No. 70057-85-1

5-(1-Benzofuran-2-yl)-1,3,4-thiadiazol-2-amine

Cat. No. B1278967
CAS RN: 70057-85-1
M. Wt: 217.25 g/mol
InChI Key: DWSXZOOSYNFWAV-UHFFFAOYSA-N
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Description

Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications . They have been used in the treatment of skin diseases such as cancer or psoriasis .


Synthesis Analysis

Benzofuran compounds have been synthesized using various methods. For example, a complex benzofuran derivative is constructed by a unique free radical cyclization cascade . Another benzofuran ring is constructed by proton quantum tunneling .


Molecular Structure Analysis

Benzofuran compounds are a class of compounds that are ubiquitous in nature. The heterocyclic compound having a benzofuran ring as a core is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .


Chemical Reactions Analysis

Benzofuran compounds have been developed and utilized as anticancer agents . A series of benzofuran-2-yl-(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl)methanone compounds have been obtained by microwave-assisted synthesis .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzofuran derivatives can vary widely depending on their specific structures .

Scientific Research Applications

Antimicrobial Agents

Summary of the Application

Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications . They have been developed as efficient derivatives in diverse fields of antimicrobial therapy .

Methods of Application or Experimental Procedures

The synthesis of these compounds involves various chemical reactions. For instance, the conversion of 1-(benzofuran-2-yl)ethanone into the pyrazole-4-carbaldehyde through the Vilsmeier–Haack reaction .

Results or Outcomes

Among the synthesized compounds, (E)-1-(1-benzofuran-2-yl)-2-mesitylethanone-O-benzoyloxime was found to be the most effective derivative against S. aureus and E. coli at MIC values of 4 and 32 μg mL −1, respectively .

Antioxidant Activity

Summary of the Application

5-phenyl-1-benzofuran-2-yl derivatives have been synthesized and evaluated for their antimicrobial and antioxidant activities .

Methods of Application or Experimental Procedures

The introduction of a hydroxyl group at the carbonyl carbon enhanced the antioxidant property .

Results or Outcomes

Tertiary alcohols corresponding to methanone showed promising antioxidant properties .

Anticancer Agents

Summary of the Application

Benzofuran derivatives have shown potential as anticancer agents . A series of benzofuran-2-yl-(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl)methanone compounds have been synthesized .

Methods of Application or Experimental Procedures

These compounds have been obtained by microwave-assisted synthesis (MWI) .

Results or Outcomes

The anticancer activity of this class of compounds against the human ovarian cancer cell line A2780 was evaluated .

Future Directions

Given the wide range of biological activities and potential applications of benzofuran compounds, there is considerable interest in the discovery of new drugs in the fields of drug invention and development . Future research will likely continue to explore the therapeutic potential of these compounds.

properties

IUPAC Name

5-(1-benzofuran-2-yl)-1,3,4-thiadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3OS/c11-10-13-12-9(15-10)8-5-6-3-1-2-4-7(6)14-8/h1-5H,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWSXZOOSYNFWAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C3=NN=C(S3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60455436
Record name 1,3,4-Thiadiazol-2-amine, 5-(2-benzofuranyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60455436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(1-Benzofuran-2-yl)-1,3,4-thiadiazol-2-amine

CAS RN

70057-85-1
Record name 1,3,4-Thiadiazol-2-amine, 5-(2-benzofuranyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60455436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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